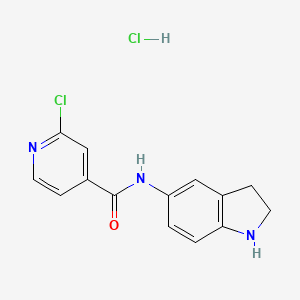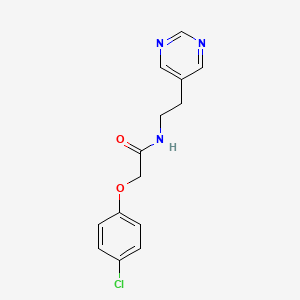![molecular formula C16H15N3O4 B2562566 5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-26-5](/img/structure/B2562566.png)
5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They have a nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often evaluated with special emphasis on the currently understood mechanisms of transmetalation .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis and evaluation of pyridine derivatives have led to promising antimicrobial agents. Researchers have designed and synthesized a series of pyridine and thienopyridine derivatives, including our compound of interest. These derivatives exhibited good to strong antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans. Notably, compounds 12a and 15 demonstrated the highest inhibition zones, with maximal activity against B. mycoides and C. albicans, respectively .
Angiogenesis Inhibition
Excessive angiogenesis is associated with tumor growth in cancer. While specific studies on our compound are limited, its imidazo[4,5-b]pyridine core may offer potential for anti-angiogenic effects. Further investigations are warranted to explore this aspect .
Antibacterial Properties
Although not directly studied for our compound, pyridine derivatives have historically shown antibacterial properties. Notable examples include Sulfapyridine, which has been used clinically. Our compound’s unique structure may contribute to similar effects .
Antifungal Activity
Given the presence of the pyridine moiety, exploring antifungal properties is relevant. While specific data on our compound are scarce, it’s worth investigating its effects against fungal strains beyond C. albicans .
Cardiovascular Applications
Fused pyridine derivatives have been associated with cardiovascular activities. Although not directly studied for our compound, its structural features warrant further investigation in this context .
Neurological Relevance
Pyridine-based compounds have been explored for their neuroprotective effects. While no direct evidence exists for our compound, its imidazo[4,5-b]pyridine scaffold suggests potential interactions with neural pathways .
Elsayed, M. A., Elsayed, A. M., & Sroor, F. M. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation, and structure-activity relationship. Medicinal Chemistry Research, 33(2), 476–491. Link Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer. (Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives, 2017) Link 1,2,3-Triazolo[4,5-b]pyridine and 1,2,3-triazolo[4,5-c]pyridine derivatives were reported possessing depressant, tranquilizing, anticonvulsant, and cardiovascular activities. (Fused Pyridine Derivatives: Synthesis and Biological Activities) Link
Wirkmechanismus
While the mechanism of action for the specific compound you mentioned is not available, similar compounds have been found to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-8-17-14-10(16(20)21)7-11(19-15(14)18-8)9-4-5-12(22-2)13(6-9)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVJMBDXWWBQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2562485.png)


![2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2562491.png)
![2-[4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]ethanenitrile](/img/structure/B2562492.png)
![2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2562493.png)


![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2562496.png)
![3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2562497.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2562499.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2562501.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2562502.png)
